6-Bromo-2,3-dimethylbenzaldehyde
Description
6-Bromo-2,3-dimethylbenzaldehyde is a brominated aromatic aldehyde featuring methyl substituents at the 2- and 3-positions and a bromine atom at the 6-position of the benzene ring.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3 |
InChI Key |
SUNLPCXOUKZNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-2,3-dimethylbenzaldehyde
General Synthetic Strategy
The preparation of this compound primarily involves:
- Formation of a Grignard reagent from a brominated dimethylbenzene precursor.
- Subsequent formylation using N,N-dimethylformamide (DMF) as the electrophilic formyl source.
- Acidic workup to release the aldehyde product.
This approach leverages the high reactivity and selectivity of Grignard reagents for formylation reactions, allowing for controlled synthesis of the target aldehyde.
Detailed Synthetic Route via Grignard Reaction
Step 1: Preparation of the Grignard Reagent
- Starting Material : 2,3-dimethylbromobenzene (or other halogenated dimethylbenzenes with bromine preferred for reactivity).
- Reagents and Conditions :
- Magnesium turnings (1.0 to 1.1 equivalents relative to halogenated substrate).
- Solvent: Tetrahydrofuran (THF) is preferred due to its ability to stabilize the Grignard reagent; alternatives include dimethyl ether, diethyl ether, or methyl tetrahydrofuran.
- Initiators: Iodine, methyl iodide, or dibromoethane to facilitate magnesium activation.
- Reaction temperature: Initially heated to 50–70°C to initiate the reaction, followed by reflux for 3 to 8 hours to ensure complete formation of the Grignard reagent.
- Atmosphere: Nitrogen protection to avoid moisture and oxygen interference.
Step 2: Formylation with N,N-Dimethylformamide (DMF)
- The Grignard reagent solution is cooled to approximately -5°C to 0°C.
- A pre-cooled mixture of DMF and THF is added dropwise, maintaining the temperature below 0°C to control reaction rate and minimize side reactions.
- The reaction mixture is stirred at room temperature for 1 to 5 hours to complete formylation.
Step 3: Acidic Workup and Isolation
- The reaction mass is acidified with aqueous hydrochloric acid (HCl) or saturated ammonium chloride solution.
- The aqueous and organic layers are separated; the aqueous layer is extracted with organic solvent (e.g., ethyl acetate or THF) to recover dissolved product.
- The combined organic phases are washed with sodium bicarbonate or sodium chloride solutions to remove impurities.
- Solvent is removed under reduced pressure by distillation.
- The crude product is purified by recrystallization or silica gel column chromatography to yield this compound with high purity.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of Grignard reagent | 2,3-dimethylbromobenzene + Mg + initiator, THF, 50–70°C, reflux 3–8 h, N2 atmosphere | 2,3-dimethylphenylmagnesium bromide |
| 2. Formylation | Addition of DMF in THF at 0°C, stirring 1–5 h at room temperature | Intermediate magnesium alkoxide complex |
| 3. Acidic hydrolysis | Aqueous HCl or NH4Cl, extraction, washing | This compound |
Research Findings and Data Analysis
Yield and Purity
- Yields reported for similar 2,3-dimethylbenzaldehyde derivatives prepared via this method range from 85% to 95%, with purity exceeding 90% after purification steps.
- For example, a patent describing the preparation of 2,3-dimethylbenzaldehyde via Grignard formylation reported a 90% yield and 93% purity under optimized conditions (magnesium to halogenated substrate molar ratio 1–1.1:1, DMF molar ratio 1–2:1, reaction temperature controlled below 30°C).
Reaction Parameters Impact
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Magnesium to substrate molar ratio | 1.0–1.1:1 | Ensures complete Grignard formation without excess magnesium |
| DMF to substrate molar ratio | 1.0–2.0:1 | Controls formylation efficiency; excess DMF may increase side reactions |
| Reaction temperature (Grignard formation) | 50–70°C | Promotes activation and reaction rate |
| Reaction temperature (formylation) | -5°C to 0°C | Minimizes side reactions, improves selectivity |
| Reaction time (Grignard formation) | 3–8 hours | Ensures complete conversion |
| Reaction time (formylation) | 1–5 hours | Completes formylation |
Solvent Effects
- THF is the preferred solvent due to its ability to solvate magnesium and stabilize the Grignard reagent.
- Alternative ethers such as dimethyl ether or diethyl ether can be used but may affect reaction rates and yields.
- The solvent also facilitates the extraction and purification steps.
Initiators
- Iodine and dibromoethane are effective initiators for magnesium activation.
- Initiator choice affects the induction period and overall reaction time.
Alternative Preparation Routes
Direct Bromination of 2,3-Dimethylbenzaldehyde
Comparison of Methods
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Grignard formylation | 2,3-dimethylbromobenzene | Mg, DMF, THF | 4–13 hours total | 85–95% | High selectivity, scalable |
| Direct bromination | 2,3-dimethylbenzaldehyde | NBS, DMF, H2O | Up to 36 hours | ~64% | Longer reaction, moderate yield |
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Value | Comments |
|---|---|---|
| Magnesium equivalents | 1.0–1.1 | Slight excess ensures full reaction |
| Halogenated substrate | 2,3-dimethylbromobenzene preferred | Bromine is reactive and selective |
| Solvent | THF (preferred) | Stabilizes Grignard reagent |
| Initiator | Iodine, dibromoethane | Facilitates Mg activation |
| Grignard reaction temp | 50–70°C (reflux) | Ensures complete formation |
| Formylation temp | -5°C to 0°C | Controls reaction rate |
| Acidic workup | Aqueous HCl or NH4Cl | Hydrolyzes intermediate |
| Purification | Recrystallization or chromatography | Achieves >90% purity |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with a hydroxyl group using a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: 6-Bromo-2,3-dimethylbenzoic acid.
Reduction: 6-Bromo-2,3-dimethylbenzyl alcohol.
Substitution: 6-Hydroxy-2,3-dimethylbenzaldehyde.
Scientific Research Applications
6-Bromo-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methyl vs. Methoxy Groups
6-Bromo-2,3-dimethoxybenzaldehyde (CAS 53811-50-0, C₉H₉BrO₃) serves as a key analog where methoxy groups replace the methyl groups. Key differences include:
- Synthetic Yields : Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde via bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) achieves yields up to 97%, highlighting the efficiency of bromination in methoxy-substituted systems .
- Crystallinity : Methoxy derivatives often exhibit higher crystallinity due to hydrogen bonding capabilities, contrasting with the steric hindrance from methyl groups in 6-bromo-2,3-dimethylbenzaldehyde .
Table 1: Substituent Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Synthetic Yield |
|---|---|---|---|
| This compound | 2,3-CH₃; 6-Br | Not reported | Not reported |
| 6-Bromo-2,3-dimethoxybenzaldehyde | 2,3-OCH₃; 6-Br | 245.07 | 97% |
Positional Isomerism: 5-Bromo vs. 6-Bromo Derivatives
The position of bromine significantly impacts reactivity. For example:
- 5-Bromo-2,3-dimethoxybenzaldehyde (synthesized via bromination of o-vanillin followed by methylation) shows distinct electronic properties compared to its 6-bromo isomer. The 5-bromo derivative may exhibit altered regioselectivity in cross-coupling reactions due to differing resonance stabilization .
- 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine (from ) demonstrates that bromine at the 6-position in heterocyclic systems facilitates Suzuki coupling with ethynylbenzene, achieving 95% yield. This suggests that 6-bromo positioning in aromatic systems enhances reactivity in metal-catalyzed reactions .
Halogen-Substituted Analogs: Fluoro vs. Bromo Derivatives
Fluorinated analogs, such as 6-Bromo-2,3-difluorobenzaldehyde (CAS 154650-59-6), highlight the role of halogen electronegativity:
- Biological Activity: Bromine’s larger atomic radius enhances hydrophobic interactions in bioactive compounds. For instance, brominated aplysinopsin derivatives exhibit nanomolar binding affinity (Ki = 0.3 µM) to serotonin receptors, underscoring bromine’s role in enhancing bioactivity .
Table 2: Halogen Effects on Bioactivity
| Compound | Halogen | Bioactivity (Ki Value) |
|---|---|---|
| 6-Bromoaplysinopsin | Br | 0.3 µM (5-HT₂C) |
| 6-Bromo-2'-de-N-methylaplysinopsin | Br | 2.3 µM (5-HT₂C) |
| Fluorinated benzaldehydes | F | Not reported |
Hydrogen Bonding and Crystallography
Nicotinohydrazide derivatives like 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide () demonstrate how bromine and hydrogen bonding influence solid-state structures:
- Hydrogen Bonding : Unlike methyl groups, hydrazide moieties form N–H∙∙∙O and O–H∙∙∙N bonds, creating 1D chains or dimers. This contrasts with this compound, where steric effects from methyl groups likely dominate .
- Antimicrobial Activity : Bromine and chlorine substituents in hydrazides correlate with potent antibacterial effects, suggesting that this compound could be explored for similar applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-2,3-dimethylbenzaldehyde?
- Methodological Answer : The synthesis typically involves bromination of 2,3-dimethylbenzaldehyde. For analogous compounds (e.g., 6-bromo-2,3-dimethoxybenzaldehyde), bromination with N-bromosuccinimide (NBS) under controlled conditions is effective . Adapting this method, the methyl groups in 2,3-dimethylbenzaldehyde may direct bromination to the 6th position due to steric and electronic effects. Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .
Q. How is this compound characterized in research settings?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to identify methyl, bromine, and aldehyde proton environments .
- Mass Spectrometry : To confirm molecular weight (e.g., 6-bromo analogs show characteristic isotopic patterns for bromine).
- X-ray Crystallography : For resolving crystal packing and substituent effects (as demonstrated for brominated benzaldehyde derivatives) .
Q. What are typical chemical reactions involving the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes oxidation to carboxylic acids (using KMnO/CrO ) or reduction to benzyl alcohol (using NaBH/LiAlH ). For example, oxidation of 6-bromo-3-fluoro-2-methoxybenzaldehyde yields 6-bromo-3-fluoro-2-methoxybenzoic acid . Similar methodologies apply to this compound, with reaction rates influenced by methyl substituents .
Advanced Research Questions
Q. How do electronic properties influence the reactivity of this compound?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps reveal reactivity hotspots. For brominated benzaldehydes, the electron-withdrawing bromine atom lowers the LUMO energy, enhancing electrophilic substitution at specific positions. Methyl groups donate electron density, altering regioselectivity in reactions like nucleophilic substitution . Computational studies (e.g., DFT) are recommended to model these effects .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzaldehydes?
- Methodological Answer : Contradictions often arise from differing substituent effects (e.g., methyl vs. methoxy groups) or reaction conditions. For example:
- Steric Effects : Methyl groups may hinder nucleophilic attack compared to smaller substituents.
- Electronic Effects : Bromine’s inductive effect may dominate over methyl’s electron-donating resonance.
Systematic studies comparing substituent positioning (e.g., 6-bromo-2,3-dimethyl vs. 6-bromo-2,5-dimethyl analogs) and reaction kinetics are essential. Cross-referencing experimental data with computational models (QTAIM, FMO) helps validate hypotheses .
Q. What advanced methodologies are used to study intermolecular interactions in crystalline this compound?
- Methodological Answer :
- Quantum Theory of Atoms in Molecules (QTAIM) : Identifies non-covalent interactions (e.g., C–H···O hydrogen bonds) in crystal structures .
- Hirshfeld Surface Analysis : Maps contact contributions (e.g., Br···H interactions) to understand packing efficiency .
These methods, combined with X-ray diffraction data, explain how methyl and bromine substituents influence supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
